

Butanimine: A Novel Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butanimine**

Cat. No.: **B14748675**

[Get Quote](#)

Application Notes and Protocols

Introduction

Butanimine is a novel, cell-permeable fluorescent probe designed for the visualization of specific cellular components in live-cell imaging applications. Its unique chemical structure, incorporating a **butanimine** moiety, allows for high-contrast staining with low cytotoxicity, making it an ideal tool for researchers in cell biology, drug discovery, and diagnostics. This document provides detailed protocols for the use of **Butanimine** in cell imaging, along with its photophysical properties and cytotoxicity data.

Mechanism of Action

The fluorescence of **Butanimine** is activated upon binding to its intracellular target. In its unbound state, the probe exhibits minimal fluorescence due to a twisted intramolecular charge transfer (TICT) state. Upon binding, the conformation of the molecule is restricted, leading to a significant enhancement of the fluorescence quantum yield. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling clear visualization of the target structures.

Data Presentation

Table 1: Photophysical Properties of Butanimine

Property	Value
Excitation Maximum (λ_{ex})	488 nm
Emission Maximum (λ_{em})	520 nm
Molar Extinction Coefficient (ϵ)	55,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	0.65 (in bound state)
Solubility	DMSO, Ethanol

Table 2: Cytotoxicity of Butanimine in Various Cell Lines

Cell Line	Cancer Type	IC50 (μM) after 24h Treatment
HeLa	Cervical Carcinoma	> 100
MCF-7	Breast Adenocarcinoma	> 100
A549	Lung Carcinoma	> 100
HepG2	Hepatocellular Carcinoma	> 100

Experimental Protocols

Synthesis of Butanimine

This is a representative synthesis protocol. For detailed synthesis steps, please refer to the product's specific documentation.

A one-step Mannich-type reaction can be employed for the synthesis of rhodamine-based fluorescent probes.[\[1\]](#) Similarly, a hypothetical synthesis for a **Butanimine** probe could involve the reaction of a fluorophore core with butylamine and formaldehyde.

Cell Staining Protocol for Live-Cell Imaging

- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips at a suitable density to reach 60-80% confluence on the day of the experiment.[\[2\]](#)

- Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO₂) overnight.[3]
- Probe Preparation:
 - Prepare a 1 mM stock solution of **Butanimine** in anhydrous DMSO.
 - On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or phosphate-buffered saline (PBS).
- Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Butanimine** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of **Butanimine** (e.g., FITC filter set).
 - For live-cell imaging, maintain the cells at 37°C and 5% CO₂ during image acquisition.[3]

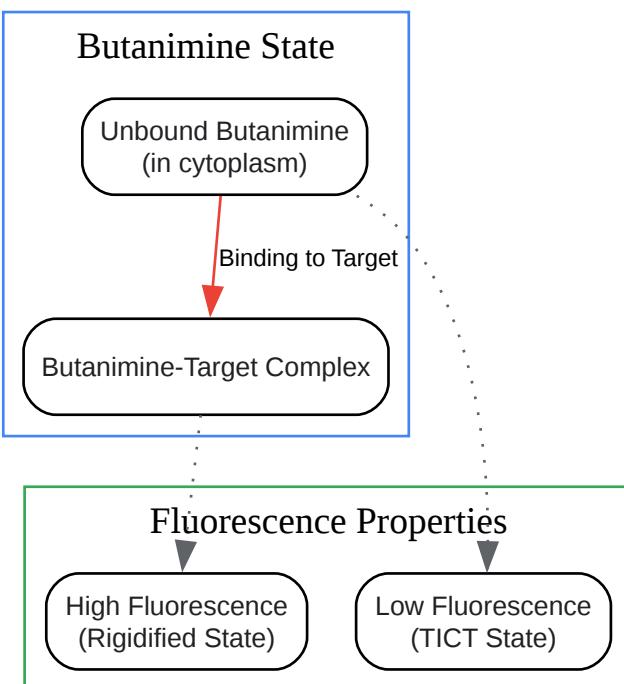
Cytotoxicity Assay Protocol

A standard MTT or resazurin-based assay can be used to determine the cytotoxicity of **Butanimine**.

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Treatment:

- Prepare serial dilutions of **Butanimine** in culture medium.
- Remove the old medium from the wells and add 100 µL of the **Butanimine** solutions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
- MTT Assay:
 - Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
 - Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for another 4 hours or until the formazan crystals are fully dissolved.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the cell viability as a percentage of the untreated control.
 - Determine the IC₅₀ value, which is the concentration of **Butanimine** that causes 50% inhibition of cell growth.

Visualizations


[Click to download full resolution via product page](#)

Experimental workflow for cell imaging with **Butanimine**.

[Click to download full resolution via product page](#)

Hypothetical mechanism of **Butanimine** fluorescence activation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One-step synthesis of rhodamine-based Fe³⁺ fluorescent probes via Mannich reaction and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell culture, transfection, and imaging [protocols.io]
- To cite this document: BenchChem. [Butanimine: A Novel Fluorescent Probe for Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14748675#butanimine-as-a-fluorescent-probe-for-cell-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com